(4S)-3-[1-(oxolan-3-yl)pyrazol-4-yl]sulfonyl-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
(4S)-3-[1-(oxolan-3-yl)pyrazol-4-yl]sulfonyl-1,3-thiazolidine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a pyrazole moiety, and an oxolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-[1-(oxolan-3-yl)pyrazol-4-yl]sulfonyl-1,3-thiazolidine-4-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the pyrazole and oxolane groups. Common reagents used in these reactions include sulfonyl chlorides, pyrazole derivatives, and oxolane precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(4S)-3-[1-(oxolan-3-yl)pyrazol-4-yl]sulfonyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4S)-3-[1-(oxolan-3-yl)pyrazol-4-yl]sulfonyl-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-3-[1-(oxolan-3-yl)pyrazol-4-yl]sulfonyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid derivatives: These compounds share the thiazolidine ring and have similar chemical properties.
Pyrazole derivatives: Compounds with the pyrazole moiety exhibit comparable reactivity and applications.
Oxolane-containing compounds: These molecules have the oxolane group, contributing to their structural and functional similarities.
Uniqueness
(4S)-3-[1-(oxolan-3-yl)pyrazol-4-yl]sulfonyl-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4S)-3-[1-(oxolan-3-yl)pyrazol-4-yl]sulfonyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S2/c15-11(16)10-6-20-7-14(10)21(17,18)9-3-12-13(4-9)8-1-2-19-5-8/h3-4,8,10H,1-2,5-7H2,(H,15,16)/t8?,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVYEGDMDAPUEX-LHIURRSHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)S(=O)(=O)N3CSCC3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1N2C=C(C=N2)S(=O)(=O)N3CSC[C@@H]3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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